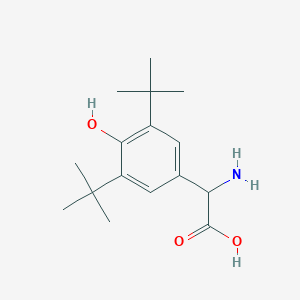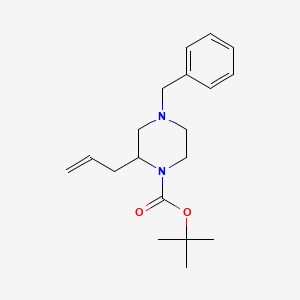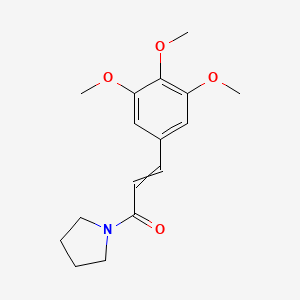
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is a compound known for its antioxidant properties. It is a derivative of phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability and lifespan.
Mécanisme D'action
The antioxidant properties of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. This makes it a versatile compound in various applications, particularly in fields requiring high antioxidant activity.
Propriétés
Numéro CAS |
65559-23-1 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-7-9(12(17)14(19)20)8-11(13(10)18)16(4,5)6/h7-8,12,18H,17H2,1-6H3,(H,19,20) |
Clé InChI |
KHPUCNPYVZVXLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)

![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)


